2,4-Difluoro-4'-thiomorpholinomethyl benzophenone
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Overview
Description
2,4-Difluoro-4’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of two fluorine atoms and a thiomorpholine group attached to the benzophenone core. This compound is a yellow crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
The synthesis of 2,4-Difluoro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
2,4-Difluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
2,4-Difluoro-4’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and photoinitiators.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atoms and the thiomorpholine group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2,4-Difluoro-4’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives such as:
2,4-Difluorobenzophenone: Lacks the thiomorpholine group, making it less versatile in certain applications.
4’-Thiomorpholinomethyl benzophenone: Does not have the fluorine atoms, which may affect its reactivity and biological activity.
2,4-Dichloro-4’-thiomorpholinomethyl benzophenone: Chlorine atoms instead of fluorine, which can lead to different chemical and biological properties.
This compound’s unique combination of fluorine atoms and a thiomorpholine group makes it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHNDGSZSKRFPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642940 |
Source
|
Record name | (2,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-20-5 |
Source
|
Record name | Methanone, (2,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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